Cas no 890092-54-3 (5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester)

5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester
- 890092-54-3
- CS-0319204
- Methyl 7-amino-2-methylbenzo[d]oxazole-5-carboxylate
- STK785940
- AKOS005621104
- methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate
-
- インチ: InChI=1S/C10H10N2O3/c1-5-12-8-4-6(10(13)14-2)3-7(11)9(8)15-5/h3-4H,11H2,1-2H3
- InChIKey: UAQZTKLRMZVVOS-UHFFFAOYSA-N
計算された属性
- 精确分子量: 206.06914219Da
- 同位素质量: 206.06914219Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 78.4Ų
5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389874-5g |
Methyl 7-amino-2-methylbenzo[d]oxazole-5-carboxylate |
890092-54-3 | 98% | 5g |
¥20192.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389874-500mg |
Methyl 7-amino-2-methylbenzo[d]oxazole-5-carboxylate |
890092-54-3 | 98% | 500mg |
¥5325.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389874-1g |
Methyl 7-amino-2-methylbenzo[d]oxazole-5-carboxylate |
890092-54-3 | 98% | 1g |
¥8080.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389874-2g |
Methyl 7-amino-2-methylbenzo[d]oxazole-5-carboxylate |
890092-54-3 | 98% | 2g |
¥11701.00 | 2024-04-26 |
5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester 関連文献
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5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl esterに関する追加情報
5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester (CAS No. 890092-54-3): A Comprehensive Overview
5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester, identified by its CAS number 890092-54-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoxazole core with an amino and methyl substituent, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The benzoxazole moiety is a well-known pharmacophore, frequently incorporated into various therapeutic agents due to its ability to interact with biological targets and exhibit desirable pharmacological properties.
The structure of 5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester consists of a benzene ring fused to an oxygen-containing heterocycle, the oxazole ring. This core structure is further functionalized with a carboxylic acid ester at the 5-position, an amino group at the 7-position, and a methyl group at the 2-position. Such structural features make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
In recent years, there has been growing interest in benzoxazole derivatives as scaffolds for therapeutic agents. Thebenzoxazole moiety is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Theaminogroup at the 7-position and themethylgroup at the 2-position introduce additional functional handles that can be modified to enhance binding affinity and selectivity towards specific biological targets. For instance, theaminogroup can be used for further derivatization via amide or urea linkages, while themethylgroup can serve as a steric anchor or participate in hydrogen bonding interactions.
Themethyl esterof the carboxylic acid group in5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester provides an additional layer of chemical diversity. Ester groups are commonly used in medicinal chemistry due to their stability and ease of hydrolysis under physiological conditions. This feature allows for controlled release of the active pharmaceutical ingredient (API) or facilitates further chemical transformations. The hydrolysis of esters can be catalyzed by enzymes such as esterase or under acidic/basic conditions, making it a valuable tool in prodrug design.
The synthesis of5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the condensation of o-hydroxybenzaldehyde with glycine ethyl ester hydrochloride to form a benzoxazolone intermediate. Subsequent reduction of the benzoxazolone using reducing agents such as lithium aluminum hydride (LiAlH₄) yields the corresponding benzoxazole derivative. Further functionalization at the 7- and 2-positions can be achieved through nucleophilic substitution reactions or directed electrophilic aromatic substitution.
In terms of biological activity, preliminary studies on derivatives of5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester have shown promising results. For example, certain analogs have demonstrated inhibitory effects on kinases and other enzymes implicated in cancer progression. Theaminogroup at the 7-position is particularly important for these interactions, as it can form hydrogen bonds with key residues in the enzyme active site. Additionally, themethylgroup at the 2-position may contribute to steric hindrance or hydrophobic interactions that enhance binding affinity.
The pharmaceutical industry has increasingly turned to computational methods to accelerate drug discovery processes. Molecular modeling techniques such as docking studies have been employed to predict how5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl esterand its derivatives might interact with biological targets like protein kinases or transcription factors. These studies often involve constructing three-dimensional models of both the ligand and the target protein to evaluate potential binding modes and predict binding affinities.
The versatility of5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl esteras a building block has also been explored in materials science applications beyond pharmaceuticals. For instance, benzoxazole derivatives have been incorporated into polymers and coatings due to their ability to absorb UV light and provide photostabilization properties. The presence of multiple functional groups allows for further modifications that can tailor material properties such as solubility, thermal stability, and mechanical strength.
In conclusion,5-Benzoxazolecarboxylic acid, 7-amino-2-methyl-, methyl ester (CAS No. 890092-54-3)
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